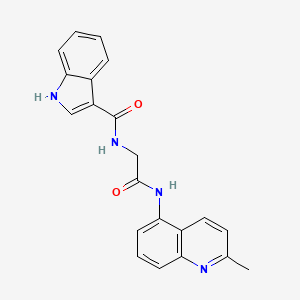

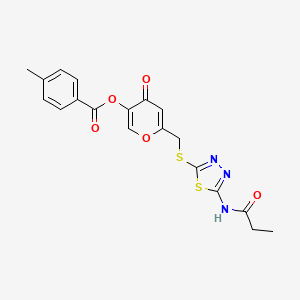

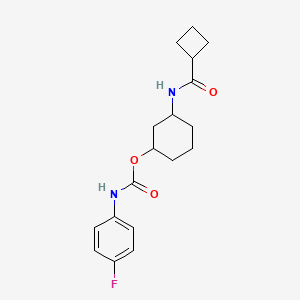

1-(2,5-dimethoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(2,5-dimethoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid" is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications, particularly as antileukemic agents, antistaphylococcal agents, and in other medicinal chemistry applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by various functionalization reactions. For instance, the synthesis of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives involves the use of FTIR, (1)H NMR, and mass spectroscopy to determine the structures of the compounds . Similarly, the synthesis of 2,5-dimethoxy-4-[(1E)-2-(1H-benzimidazol-2-yl)ethenyl]benzaldehyde is achieved through a condensation reaction, with the structure characterized by 1H NMR, IR, and ESI-MS . These methods are indicative of the techniques that would be used in the synthesis and characterization of the compound .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectroscopy, as well as X-ray crystallography in some cases . The planarity of the benzimidazole ring system and the orientation of substituents are key structural features that can influence the biological activity of these compounds .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including N-alkylation, condensation, and cyclization, to introduce different substituents and modify their chemical properties . The reactivity of these compounds is influenced by the electron-donating or electron-withdrawing nature of the substituents on the benzimidazole core .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are crucial for their biological activity and pharmacokinetic profile. For example, the presence of methoxy groups can affect the solubility and potential hydrogen bonding interactions of the compound . Theoretical calculations using Density Functional Theory (DFT) can provide insights into the stability, electronic structure, and reactivity of these molecules .

Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Applications

- Large-Scale Synthesis and Pharmaceutical Use : A derivative, Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, was designed by Novartis Pharmaceuticals for treating hyperproliferative and inflammatory disorders, and cancer. The synthesis process involved commercially available compounds and achieved high purity, indicating potential for large-scale pharmaceutical production (Kucerovy et al., 1997).

Anticonvulsant Activity

- Anticonvulsant Agents : Phenytoin derivatives, synthesized using a compound structurally related to 1-(2,5-dimethoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid, demonstrated potential as anticonvulsant agents. These findings suggest similar derivatives could be explored for neurological applications (Deodhar et al., 2009).

Structural and Spectroscopic Analysis

Structural Studies : Studies on 1H-Benzimidazole-2-carboxylic acid, a closely related compound, focused on its crystalline structure and hydrogen bonding, which could be relevant for understanding the properties of this compound (Krawczyk et al., 2005).

Spectral and Theoretical Characterization : Spectroscopic and theoretical analyses of derivatives provided insights into molecular geometry and energy values, aiding the understanding of its chemical behavior (Gürbüz et al., 2016).

Applications in Material Science

Metal-Organic Frameworks : Compounds like Benzimidazole-5-carboxylate have been used to create metal-organic frameworks, demonstrating potential applications in material science and possibly in catalysis or sensing technologies (Yao et al., 2008).

Synthesis of Novel Derivatives : The flexibility in synthesizing various derivatives of benzimidazole compounds opens avenues for creating materials with tailored properties for specific applications (Alcalde et al., 1992).

Biological Activity and Potential Therapeutics

Antineoplastic and Antifilarial Agents : A series of benzimidazole-2-carbamates showed potential as antineoplastic and antifilarial agents, suggesting a scope for developing therapeutics based on similar structures (Ram et al., 1992).

Lanthanide Coordination Compounds : The ability to form coordination compounds with lanthanides indicates potential applications in areas like luminescence and materials chemistry (Xia et al., 2013).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to play a significant role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders .

Mode of Action

Related compounds such as 2,5-dimethoxy-4-bromoamphetamine (dob) have been shown to have a higher efficacy in triggering downstream effects mediated by 5-ht2 receptors . This suggests that 1-(2,5-dimethoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid may interact with its targets in a similar manner.

Biochemical Pathways

Related compounds have been found to influence pathways involving the 5-ht2 receptor subfamily .

Pharmacokinetics

Related compounds such as dob have been found to be metabolized in the lungs , suggesting that this compound may have similar pharmacokinetic properties.

Result of Action

Related compounds have been found to induce apoptosis in cancer cells , suggesting that this compound may have similar effects.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2,5-dimethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-10-18-13-8-11(17(20)21)4-6-14(13)19(10)15-9-12(22-2)5-7-16(15)23-3/h4-9H,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSCIPWVUBIODT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3=C(C=CC(=C3)OC)OC)C=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3006985.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide](/img/structure/B3006989.png)

![2,6-dichloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B3006991.png)

![2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006992.png)

![2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole](/img/structure/B3006995.png)